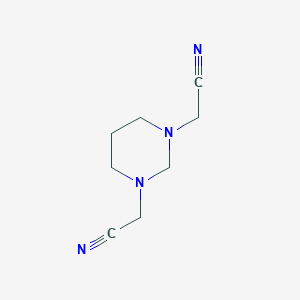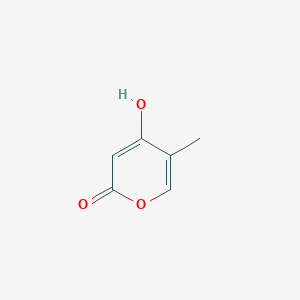![molecular formula C9H13ClN2O2 B14559259 Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- CAS No. 62022-06-4](/img/structure/B14559259.png)
Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler derivative of pyrimidine with a chlorine atom at position 2.
4,6-Dimethylpyrimidine: A pyrimidine derivative with methyl groups at positions 4 and 6.
2,4,6-Trichloropyrimidine: A pyrimidine derivative with chlorine atoms at positions 2, 4, and 6.
Uniqueness
Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- is unique due to the presence of the tert-butyl dioxy group at position 4 and the methyl group at position 6. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62022-06-4 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-tert-butylperoxy-2-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-5-7(12-8(10)11-6)13-14-9(2,3)4/h5H,1-4H3 |
InChI Key |
KIUIJMOLDVNEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B14559213.png)





![3,5-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14559248.png)
![Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-](/img/structure/B14559249.png)




